molecular formula C17H20N2O2 B2767590 N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1797875-04-7

N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide

Cat. No. B2767590
M. Wt: 284.359
InChI Key: YXBMBRLMOBVVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide is a chemical compound that has been extensively researched for its potential applications in various fields.

Scientific Research Applications

Antibacterial Applications

The research on CP-45,899, a beta-lactamase inhibitor, highlights its potential in extending the antibacterial spectrum of beta-lactams against resistant bacteria. This compound, by inhibiting bacterial penicillinases and cephalosporinases, enhances the efficacy of beta-lactams like ampicillin in treating resistant strains. This includes significant effects on susceptible and resistant strains of Neisseria gonorrhoeae, showcasing its potential in combating antibiotic resistance (A. R. English et al., 1978).

Cancer Research

In cancer research, derivatives of the compound have been synthesized and evaluated for their biological activities. For example, the major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), prepared from related aza-bicyclo compounds, showed significant activity against murine leukemia, suggesting that the anticancer activity of CCNU might be primarily due to its metabolites. This indicates a potential pathway for developing new anticancer drugs by focusing on metabolite activity (T. Johnston et al., 1975).

Synthesis and Drug Development

The compound has also been crucial in the synthesis of novel pharmaceuticals, such as the discovery of orally bioavailable Tyrosine Threonine Kinase (TTK) inhibitors for cancer treatment. By modifying the compound to include a 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl bicyclic system, researchers developed potent inhibitors with promising pharmacokinetic properties for preclinical evaluation. This underscores the compound's utility in creating targeted therapies for complex diseases (Y. Liu et al., 2015).

Antibacterial and Antifungal Activity

Further research into 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones, related to the core structure of the compound , demonstrated significant antibacterial and antifungal activities. These studies reveal the potential of structurally similar compounds in developing new antimicrobial agents, indicating a broad application range for derivatives of "N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide" in addressing various microbial threats (O. M. Walsh et al., 1996).

properties

IUPAC Name

N-[4-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(20)18-14-7-5-13(6-8-14)11-17(21)19-15-3-2-4-16(19)10-9-15/h2-3,5-8,15-16H,4,9-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBMBRLMOBVVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide

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